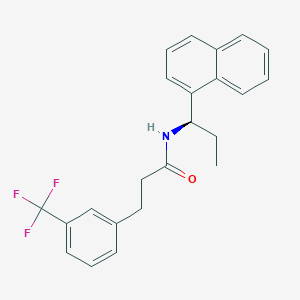
tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of multiple functional groups, including a tert-butyl carbamate, a benzyloxy group, and halogen substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with benzyloxy and halogenated phenyl derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group produces an amine .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. The presence of the benzyloxy group allows for the attachment of fluorescent tags, facilitating the visualization of biological processes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The halogen substituents and carbamate group contribute to its bioactivity, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with active site residues, while the halogen substituents enhance binding affinity through halogen bonding . These interactions modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is unique due to the combination of its functional groups. The presence of both benzyloxy and halogen substituents provides enhanced reactivity and binding affinity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C21H26BrFN2O4 |
|---|---|
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
tert-butyl N-[5-bromo-2-fluoro-4-[(2-hydroxy-3-phenylmethoxypropyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
KWAOMOJZTHPLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14120343.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)



![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)

